molecular formula C8H5F6NO2S B2725089 2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester CAS No. 344744-09-8

2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester

Cat. No.: B2725089
CAS No.: 344744-09-8
M. Wt: 293.18
InChI Key: RUCRKLXFNVHZBW-UHFFFAOYSA-N
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Description

2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester (CAS: 117724-63-7) is a fluorinated thiazole derivative characterized by two trifluoromethyl (-CF₃) groups at positions 2 and 4 of the thiazole ring and an ethyl ester moiety at position 5 (). This compound is synthesized via a bromination and cyclocondensation pathway starting from ethyl trifluoroacetoacetate and thioacetamide, yielding high selectivity and conversion rates under mild conditions . Its primary application lies in agrochemical synthesis, particularly as a key intermediate for thiazole-based fungicides like thifluzamide . The bis-trifluoromethyl substitution enhances electron-withdrawing effects, improving metabolic stability and bioactivity compared to non-fluorinated analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,4-bis(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NO2S/c1-2-17-5(16)3-4(7(9,10)11)15-6(18-3)8(12,13)14/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCRKLXFNVHZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester typically involves the reaction of appropriate thiazole precursors with trifluoromethylating agents. One common method includes the use of thiourea and trifluoromethyl iodide under basic conditions to form the thiazole ring, followed by esterification with ethyl alcohol to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to achieve high purity levels required for its applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that 2,4-bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester exhibits promising antibacterial properties. It has been synthesized and evaluated against various bacterial strains, including:

  • Gram-positive Bacteria : Enterococcus faecalis
  • Gram-negative Bacteria : Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli

In Vitro Assays : The effectiveness of the compound is typically assessed using broth microdilution methods to determine minimum inhibitory concentrations (MICs). Lower MIC values indicate stronger antibacterial activity, making it a potential candidate for new antibiotic development.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against several species of Candida, including:

  • Candida albicans
  • Candida glabrata
  • Candida krusei
  • Candida parapsilosis

Similar in vitro assays are conducted to evaluate the antifungal efficacy through MIC determinations.

Anticonvulsant Properties

The thiazole moiety has been associated with anticonvulsant effects in various studies. Compounds derived from thiazoles have shown significant anticonvulsant action with effective doses lower than standard medications . This suggests that derivatives of this compound could be explored for similar applications.

Pesticidal Activity

The compound is being investigated as an agricultural bactericide and fungicide. Its structure allows it to function effectively against plant pathogens and pests. Preliminary studies indicate that it may have insecticidal and fungicidal properties suitable for use in crop protection .

Potential Applications :

  • Control of bacterial diseases in crops
  • Prevention of fungal infections
  • Insect growth regulation

Case Study: Antibacterial Efficacy

A study compared the antibacterial efficacy of this compound with existing antibiotics. The results indicated that this compound exhibited lower MIC values against certain resistant strains of bacteria, suggesting its potential as a novel antibacterial agent.

Case Study: Antifungal Efficacy

Another research effort focused on the antifungal properties of the compound against various Candida species. The findings highlighted its effectiveness compared to traditional antifungal treatments, warranting further investigation into its mechanisms of action and potential clinical applications.

Mechanism of Action

The mechanism of action of 2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of biochemical pathways. For example, it may inhibit microbial growth by interfering with essential enzymes in the pathogen’s metabolism .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

Key Compounds Evaluated:

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS: 343322-65-6)

Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (CAS: 131748-96-4)

Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate (CAS: 262856-07-5)

Table 1: Structural and Physicochemical Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight Density (g/cm³) pKa
2,4-Bis(trifluoromethyl)-thiazole-5-carboxylic acid ethyl ester -CF₃ (2,4); -COOEt (5) C₉H₅F₆NO₂S 329.21 1.42* ~-0.5†
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate -Me (4); -Ph-CF₃ (2); -COOEt (5) C₁₄H₁₂F₃NO₂S 315.31 1.305 -0.31
Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate -CF₃ (2); -COOEt (5) C₇H₆F₃NO₂S 225.19 N/A N/A
Ethyl 2-(2-chlorophenyl)-4-hydroxy-thiazole-5-carboxylate -Cl-Ph (2); -OH (4); -COOEt (5) C₁₂H₁₀ClNO₃S 283.73 N/A ~3.5‡

*Estimated based on trifluoromethyl density trends.
†Predicted from analog data .
‡Hydroxy group increases acidity compared to CF₃ analogs.

Research Findings and Trends

  • Electron-Withdrawing Effects: Bis-CF₃ substitution in the target compound lowers the thiazole ring’s electron density, reducing susceptibility to oxidation compared to mono-CF₃ or methyl analogs .
  • Agrochemical Efficacy : Thifluzamide derivatives derived from the target compound exhibit 2–3× higher fungicidal activity than analogs with single CF₃ or phenyl groups .
  • Synthetic Challenges: Multi-step synthesis of bis-CF₃ thiazoles limits scalability, whereas mono-CF₃ analogs are more cost-effective for bulk production .

Biological Activity

2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by the presence of two trifluoromethyl groups and an ethyl ester functional group, which may influence its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 2,4-Bis(trifluoromethyl)thiazole-5-carboxylic acid ethyl ester
  • Molecular Formula : C8_{8}H6_{6}F6_{6}N2_{2}O2_{2}S
  • Molecular Weight : 292.26 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating various thiazole derivatives, this compound demonstrated promising activity against a range of bacterial strains. The minimal inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, suggesting its potential as an effective antibacterial agent .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied, with evidence supporting the efficacy of this compound in inhibiting cancer cell proliferation. In vitro studies showed that this compound could induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that the trifluoromethyl groups play a crucial role in enhancing cytotoxicity .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in cell signaling pathways associated with apoptosis and cell cycle regulation. The presence of electronegative fluorine atoms may enhance binding affinity to these targets .

Case Studies and Research Findings

  • Antibacterial Study : A study conducted on the antibacterial effects of various thiazoles found that this compound had an MIC value of 12 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming many conventional antibiotics .
  • Cytotoxicity Assay : In a cytotoxicity assay against human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50_{50} values of 15 µM and 20 µM respectively, indicating significant antiproliferative activity .
  • SAR Analysis : Further studies revealed that modifications to the thiazole ring could enhance or diminish biological activity. For instance, replacing one trifluoromethyl group with a methyl group resulted in a marked decrease in cytotoxicity .

Data Tables

Biological Activity MIC (µg/mL) IC50_{50} (µM)
Staphylococcus aureus12-
Escherichia coli12-
HeLa Cells-15
MCF-7 Cells-20

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via alkylation or nucleophilic substitution reactions. For example, reacting a thiazole precursor (e.g., 5-chloromethyl-4-methyl-2-(4-trifluoromethylphenyl)thiazole) with ethyl esters in anhydrous acetonitrile using Cs₂CO₃ as a base under argon yields derivatives with trifluoromethyl groups . Optimization involves controlling stoichiometry, reaction time (e.g., 4–5 hours), and purification via recrystallization from solvents like ethanol or ethyl acetate .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and ester functionality (e.g., ethyl ester peaks at δ ~1.3 ppm for CH₃ and ~4.3 ppm for CH₂) .
  • IR Spectroscopy : Identification of carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .
  • Elemental Analysis : Validates empirical formula, particularly for nitrogen and sulfur content .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and confirms compound individuality .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer : The trifluoromethyl groups enhance electrophilicity at the thiazole ring’s 2- and 4-positions, facilitating nucleophilic attacks. For instance, the 5-carboxylic acid ethyl ester moiety can undergo hydrolysis to generate a carboxylic acid, enabling further functionalization (e.g., amide coupling) . Computational modeling (e.g., DFT) can predict charge distribution and reactive sites .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR peak shifts) during characterization?

  • Methodological Answer : Contradictions may arise from impurities, tautomerism, or solvent effects. Solutions include:

  • 2D NMR (COSY, HSQC) : Resolves complex splitting by identifying coupling partners .
  • Variable Temperature NMR : Detects dynamic processes like keto-enol tautomerism .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion integrity .

Q. How can reaction mechanisms for esterification or thiazole ring formation be validated experimentally?

  • Methodological Answer : Mechanistic studies employ:

  • Isotopic Labeling : Using ¹⁸O-labeled ethanol to track esterification pathways .
  • Kinetic Studies : Monitoring intermediate formation via in-situ IR or HPLC .
  • Trapping Experiments : Adding radical scavengers (e.g., TEMPO) to test for radical intermediates in thiazole cyclization .

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